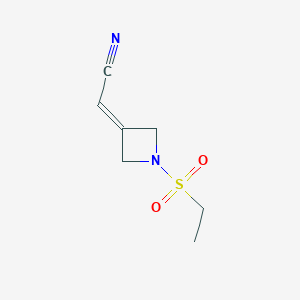
6-(Trifluoromethyl)pyridazine-3-carboxylic acid
Descripción general
Descripción
6-(Trifluoromethyl)pyridazine-3-carboxylic acid, also known as 6-TPCA, is an organic compound that is composed of a trifluoromethyl group attached to a pyridazine ring. It is a white, crystalline solid that is soluble in organic solvents. 6-TPCA is a versatile compound that has a wide range of applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Antibacterial Applications
A study described the synthesis of a new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid, highlighting their potential as antibacterial agents. These compounds exhibited promising antibacterial activity against both gram-positive and gram-negative organisms, comparable to standard drugs like ciprofloxacin, sparfloxacin, and trovafloxacin, suggesting their utility in developing new antibacterial therapies (Nagawade et al., 2005).
Herbicidal Activities
Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, unveiled compounds with significant herbicidal activities. These derivatives were effective against dicotyledonous plants at certain concentrations, demonstrating equal or higher efficacy compared to commercial herbicides like diflufenican (Xu et al., 2008).
Pharmaceutical Research
A study on pyridazine derivatives, focusing on their synthesis and evaluation as potential cardiotonic agents, indicated the synthesis of 4-amino-6-(hetaryl)pyridazin-3-ones through heating hydrazine hydrate with 6-(hetaryl)pyridazin-3-ones. These compounds were prepared via reactions of o-diaminohetaryls with 3-pyridazine-6-carboxylic acid, showcasing the versatility of pyridazine derivatives in developing novel pharmaceutical agents (Smolyar et al., 2009).
Structural and Molecular Studies
Investigations into the structural and spectroscopic properties of metal complexes with pyridazine-3-carboxylic acid revealed insights into their electronic systems and thermal properties. These studies provided valuable information on the interaction between 3d-transition metal ions and pyridazinecarboxylic acids, enhancing our understanding of their chemical behavior and potential applications in materials science (Świderski et al., 2020).
Corrosion Inhibition
A study on the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in 1 M HCl used electrochemical, spectroscopic, and theoretical computational techniques to analyze the efficiency of these inhibitors. The findings indicated that these compounds, particularly those with more nitrogen atoms and unsaturated groups, offer significant protection against corrosion, highlighting their potential in corrosion prevention applications (Mashuga et al., 2017).
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZTXHNKXUAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192155-05-7 | |
| Record name | 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)








![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)

![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
